(E)-2-styrylpyrimidine-4,6(1H,5H)-dione
Description
Properties
Molecular Formula |
C12H10N2O2 |
|---|---|
Molecular Weight |
214.22 g/mol |
IUPAC Name |
2-[(E)-2-phenylethenyl]-1H-pyrimidine-4,6-dione |
InChI |
InChI=1S/C12H10N2O2/c15-11-8-12(16)14-10(13-11)7-6-9-4-2-1-3-5-9/h1-7H,8H2,(H,13,14,15,16)/b7-6+ |
InChI Key |
JGDSFJXOIYXRLA-VOTSOKGWSA-N |
Isomeric SMILES |
C1C(=O)NC(=NC1=O)/C=C/C2=CC=CC=C2 |
Canonical SMILES |
C1C(=O)NC(=NC1=O)C=CC2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Biomimetic Catalytic Oxidative Olefination
A recent and efficient approach employs a biomimetic catalytic system for the deaminative olefination of methyl-substituted pyrimidines with amines to form (E)-2-styrylpyrimidine derivatives. The method uses a quinone catalyst in combination with a co-catalyst acid under oxygen atmosphere to facilitate the formation of the styryl double bond with high stereoselectivity.
Key Reaction Conditions and Optimization:
| Entry | Catalyst | Co-catalyst | Yield (%) | Remarks |
|---|---|---|---|---|
| 1 | phd | TfOH | 94 | Optimal catalyst and acid |
| 2 | phd | TsOH | 88 | Slightly lower yield |
| 3 | Q3 | TsOH | 40 | Moderate yield |
| 4 | phen | - | Trace | Ineffective catalyst |
| 5 | - | - | Trace | No catalyst control |
- Reaction conditions: 0.1 mmol methyl-substituted pyrimidine, 1.5 equiv amine, 10 mol% quinone catalyst, 10 mol% acid co-catalyst in chlorobenzene, 80 °C, 24 h, O2 (1 atm).
- Methyl-substituted pyrimidine and amine are combined with the quinone catalyst and acid co-catalyst in chlorobenzene.
- The mixture is stirred at room temperature under oxygen for 5 minutes, then heated at 80 °C for 24 hours.
- The product is extracted, dried, and purified by silica gel chromatography to afford the (E)-2-styrylpyrimidine-4,6-dione with yields up to 94%.
This method is notable for its mild conditions, high stereoselectivity favoring the (E)-isomer, and the use of environmentally benign oxygen as the oxidant.
Mixed Aldol Condensation Followed by Cyclocondensation
Another classical approach involves the synthesis of chalcone intermediates via mixed aldol condensation of acetophenone derivatives with benzaldehydes, followed by cyclocondensation with nitrogen sources such as thiourea to form pyrimidine-4,6-dione derivatives.
- Aldol Condensation: 4-chloro or 4-methoxy acetophenone is condensed with substituted benzaldehydes under basic conditions to yield chalcones.
- Cyclocondensation: Chalcones undergo Michael addition with thiourea, forming pyrimidine-2(1H)-thione/2-thiol intermediates.
- Alkylation: The intermediates are alkylated with alkyl or aralkyl halides to yield target styrylpyrimidine derivatives.
This method provides structural diversity by varying the acetophenone and benzaldehyde substrates, allowing for tailored substitution patterns on the styryl and pyrimidine rings.
Microwave and Ultrasound-Assisted Condensation
An eco-friendly and rapid synthesis of pyrimidine derivatives, including styrylpyrimidines, has been developed using microwave and ultrasonic irradiation techniques to accelerate condensation and cyclization steps.
- The condensation of aminochromene derivatives with triethyl orthoformate under ultrasonic irradiation yields carbamate intermediates.
- Subsequent cyclization with ethylenediamine under sonication affords fused pyrimidine derivatives with high purity and yield.
While this approach is demonstrated mainly on chromenopyrimidines, the principles are applicable to styrylpyrimidine-4,6-dione synthesis, offering a fast and energy-efficient alternative.
Acid-Catalyzed Conversion of Dihydropyrimidinones
A method involving the conversion of 6-aryl-5,6-dihydropyrimidin-4(3H)-ones to styrylpyrimidine-4,6-diones under acidic conditions has been reported.
- Attempts using strong acids like 6M HCl or sodium periodate led to decomposition.
- Use of phosphotungstic acid in absolute ethanol at room temperature gave the desired product in moderate yield (~30%) after 24 hours.
This method is less efficient but provides insight into possible oxidative pathways for the formation of the pyrimidine-4,6-dione core.
Comparative Analysis of Preparation Methods
Chemical Reactions Analysis
Types of Reactions
(E)-2-styrylpyrimidine-4,6(1H,5H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the styryl group.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace hydrogen atoms on the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives of this compound.
Reduction: Reduced forms of the compound, such as (E)-2-ethylpyrimidine-4,6(1H,5H)-dione.
Substitution: Substituted pyrimidine derivatives with various functional groups.
Scientific Research Applications
(E)-2-styrylpyrimidine-4,6(1H,5H)-dione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of (E)-2-styrylpyrimidine-4,6(1H,5H)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with receptor binding sites. These interactions can lead to various biological effects, including inhibition of cell proliferation or modulation of signal transduction pathways.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Substituent Effects
The biological and physicochemical properties of thiobarbituric acid derivatives are heavily influenced by substituents at the 5-position. Below is a comparative analysis of key analogs:
Table 1: Structural and Functional Comparison of Analogs
Notes:
- Substituent Impact: Electron-withdrawing groups (e.g., quinoline in ) enhance receptor binding in diabetes applications, while methoxy groups (e.g., 3,4-dimethoxy in ) improve photophysical properties for material science.
- Stereochemistry: The E-configuration of the styryl/methylene group is critical for π-conjugation and biological activity, as seen in nonlinear optical studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
